1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-
Description
Significance of Benzimidazole (B57391) Core in Chemical and Biological Sciences
The benzimidazole scaffold, a bicyclic compound composed of fused benzene (B151609) and imidazole (B134444) rings, is a cornerstone in medicinal chemistry. nih.govctppc.org Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Benzimidazole derivatives are known to exhibit a wide array of biological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govimpactfactor.org The versatility of the benzimidazole core allows for substitutions at various positions, which can significantly modulate its biological activity. impactfactor.org This "privileged" substructure is a key component in numerous approved drugs, highlighting its importance in the development of new therapeutic agents. nih.gov
Table 1: Reported Biological Activities of Benzimidazole Derivatives
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi by interfering with essential cellular processes. impactfactor.orgwisdomlib.org |
| Anticancer | Exhibits potential in cancer therapy by targeting various pathways involved in tumor growth. impactfactor.orgresearchgate.net |
| Antiviral | Shows promise in combating viral infections. nih.gov |
| Anti-inflammatory | Possesses properties that can reduce inflammation. nih.gov |
Role of Hydrazine (B178648) and Ethoxy Moieties in Bioactive Compound Design
The ethoxy group (-OCH2CH3), a common substituent in medicinal chemistry, can significantly influence a compound's physicochemical and pharmacokinetic properties. researchgate.netnih.gov It can enhance the binding of a ligand to its target and improve its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The addition of an ethoxy group can increase a molecule's lipophilicity, which can be crucial for its ability to cross biological membranes. Furthermore, the ethoxy group can participate in hydrogen bonding, which can be vital for drug-target interactions. acs.org
Scope and Research Focus on 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-
While direct and extensive research specifically on 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- is not widely published, the known properties of its constituent parts provide a clear direction for potential research. The primary research focus for this compound would likely be in the field of medicinal chemistry, with an emphasis on the synthesis and biological evaluation of its derivatives.
Investigations would likely explore its potential as an antimicrobial agent, given the well-established antibacterial and antifungal properties of benzimidazoles. impactfactor.org The presence of the hydrazinyl group suggests that its hydrazone derivatives could be synthesized and screened for a variety of biological activities. nih.govresearchgate.net For instance, studies on similar 1H-benzimidazol-2-yl hydrazones have shown promising anthelmintic and antioxidant activities. nih.govunl.pt
Furthermore, the ethoxy group at the 6-position of the benzimidazole ring could be investigated for its role in modulating the compound's biological activity and pharmacokinetic properties. nih.gov Research could focus on structure-activity relationship (SAR) studies to understand how modifications to the ethoxy and hydrazinyl moieties affect the compound's efficacy and selectivity for specific biological targets. The synthesis of a series of analogs with different substituents would be a logical step to explore the full therapeutic potential of this chemical scaffold.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- |
| Benzimidazole |
| Hydrazine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
113977-04-1 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.222 |
IUPAC Name |
(6-ethoxy-1H-benzimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H12N4O/c1-2-14-6-3-4-7-8(5-6)12-9(11-7)13-10/h3-5H,2,10H2,1H3,(H2,11,12,13) |
InChI Key |
QMVKGRVIYXQLQD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)NN |
Synonyms |
Benzimidazole, 5(or 6)-ethoxy-2-hydrazino- (6CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Formation of the Benzimidazole (B57391) Ring System
The creation of the benzimidazole scaffold is a fundamental step in the synthesis of a vast array of biologically active molecules. Various methods have been developed to achieve this, ranging from classical condensation reactions to modern, more sustainable approaches.
Condensation Reactions Involving o-Phenylenediamines
The most traditional and widely used method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as aldehydes, esters, or acid chlorides. ijariie.commdpi.com This approach, often referred to as the Phillips method, typically involves heating the reactants, sometimes under harsh acidic conditions, to facilitate the cyclization and dehydration process. acs.org For instance, the reaction of o-phenylenediamine with formic acid upon heating yields the parent benzimidazole. slideshare.net Similarly, reacting o-phenylenediamines with various aldehydes can produce 2-substituted benzimidazoles. mdpi.comorganic-chemistry.org To improve yields and reaction conditions, various catalysts and oxidants can be employed. For example, hydrogen peroxide in the presence of hydrochloric acid in acetonitrile (B52724) has been used for the one-pot condensation of o-phenylenediamines with aryl aldehydes at room temperature, offering excellent yields and short reaction times. organic-chemistry.org
Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis
| o-Phenylenediamine Derivative | Reagent | Conditions | Product | Reference |
| o-Phenylenediamine | Formic Acid | Heat, 100°C | Benzimidazole | slideshare.net |
| o-Phenylenediamine | Aromatic Aldehydes | H₂O₂/HCl, Acetonitrile, RT | 2-Arylbenzimidazoles | organic-chemistry.org |
| 3,4-Diaminotoluene dihydrochloride | Ethyl formate | Sealed tube, 225°C | 5(or 6)-Methylbenzimidazole hydrochloride | ijariie.com |
| o-Phenylenediamine | Aldehydes | Au/TiO₂ catalyst, CHCl₃:MeOH, 25°C | 2-Substituted benzimidazoles | mdpi.com |
Transition-Metal-Free Approaches
In an effort to develop more sustainable and cost-effective synthetic methods, significant research has focused on transition-metal-free approaches for benzimidazole synthesis. mdpi.com One such strategy involves the intramolecular N-arylation of amidines mediated by a strong base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.orgorganic-chemistry.org This method has been shown to tolerate a variety of functional groups, providing access to a diverse range of substituted benzimidazoles. acs.orgorganic-chemistry.org Mechanistic studies suggest that the reaction pathway can vary depending on the substituents, with some reactions proceeding through an S_NAr mechanism while others may involve a radical S_RN1 pathway. acs.orgorganic-chemistry.org Another metal-free approach utilizes molecular iodine under basic conditions to facilitate the cyclization of crude imines formed from the condensation of o-phenylenediamine derivatives and aldehydes. organic-chemistry.org
Green Chemistry Principles in Benzimidazole Synthesis (e.g., Microwave-Assisted)
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, and benzimidazole synthesis is no exception. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significant reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comarkat-usa.orgtandfonline.com For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with high efficiency and selectivity under solvent-free conditions using microwave irradiation in the presence of a catalytic amount of erbium triflate (Er(OTf)₃). mdpi.com This method dramatically shortens the reaction time from hours to minutes. mdpi.com Similarly, microwave irradiation has been successfully employed in the synthesis of 2-substituted benzimidazoles from the mono-condensation of o-phenylenediamines and aldehydes using sodium hypophosphite in ethanol (B145695), highlighting a simple and efficient green method. tandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| N-phenyl-o-phenylenediamine + Benzaldehyde | 60 min, 61.4% yield | 5 min, 99.9% yield (with 1% Er(OTf)₃) | mdpi.com |
| o-Phenylenediamine + Aldehyde | Longer reaction times | Shorter reaction times (e.g., appropriate time at 300W), 70-80% yield | tandfonline.com |
| 2-Mercaptoacetic acid + Aromatic aldehyde + Amine | 48h reflux | 12 min at 110°C, 280W | arkat-usa.org |
Introduction of the Hydrazinyl Moiety at the C-2 Position
Once the benzimidazole core is formed, the next critical step in synthesizing 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- is the introduction of the hydrazinyl group at the 2-position. This is typically achieved through nucleophilic substitution reactions on a suitable precursor.
Hydrazinolysis of Precursor Compounds
A common and effective method for introducing a hydrazinyl group is through the hydrazinolysis of a precursor compound containing a good leaving group at the C-2 position. For instance, 2-chlorobenzimidazole (B1347102) can be reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol, often under reflux conditions, to yield 2-hydrazinyl-1H-benzo[d]imidazole. This nucleophilic substitution reaction is a straightforward way to install the desired functionality. Another approach involves the reaction of a 2-mercaptobenzimidazole (B194830) derivative with hydrazine hydrate. orientjchem.orgsemanticscholar.org For example, 2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is formed by refluxing the corresponding ethyl ester with hydrazine hydrate in ethanol. orientjchem.org
Derivatization from 2-Mercaptobenzimidazoles
2-Mercaptobenzimidazoles are versatile intermediates in the synthesis of various 2-substituted benzimidazoles. nih.govnih.gov The synthesis of the target hydrazinyl compound can proceed through a multi-step sequence starting from 2-mercaptobenzimidazole. This often involves an initial S-alkylation or N-alkylation, followed by conversion to a hydrazide. nih.gov For example, 2-mercaptobenzimidazole can be reacted with ethyl chloroacetate (B1199739) to form an ester, which is then treated with hydrazine hydrate to produce the corresponding acyl hydrazide. orientjchem.orgnih.gov This hydrazide can then be used in subsequent reactions. An alternative strategy involves the oxidation of 2-mercaptobenzimidazole to a sulfonic acid, which is then refluxed with hydrazine hydrate to yield the 2-hydrazinylbenzimidazole. nih.gov
Reaction with Hydrazine Hydrate
The synthesis of 2-hydrazinyl-1H-benzimidazoles is commonly achieved through the nucleophilic substitution of a suitable leaving group at the C-2 position of the benzimidazole ring with hydrazine hydrate. A prevalent precursor for this transformation is a 2-chloro-1H-benzimidazole derivative. The reaction involves refluxing the 2-chloro compound with hydrazine hydrate in a solvent such as ethanol. For instance, the synthesis of 2-hydrazinyl-1H-benzo[d]imidazole is accomplished by reacting 2-chloro-1H-benzo[d]imidazole with hydrazine hydrate in ethanol, resulting in the desired product upon cooling and crystallization. This method is a standard procedure for introducing the hydrazinyl moiety onto the benzimidazole core.
Alternative precursors can also be utilized. One such method involves the conversion of 2-mercaptobenzimidazoles. For example, 2-mercapto-6-methoxy-1H-benzimidazole, a close structural analog to the ethoxy derivative, is treated with hydrazine hydrate in ethanol in the presence of aqueous sodium hydroxide to yield the corresponding 2-hydrazino derivative. semanticscholar.org Another synthetic route starts from 1H-benzimidazol-2-yl-sulfonic acids. These sulfonic acids are converted to the 2-hydrazino derivatives by refluxing with an excess of hydrazine hydrate for several hours. nih.govsci-hub.seresearchgate.net The general scheme for these reactions typically involves heating the benzimidazole precursor with hydrazine hydrate, often in a polar solvent, to facilitate the displacement of the leaving group at the C-2 position. researchgate.net
Table 1: Synthesis of 2-Hydrazinyl Benzimidazoles via Reaction with Hydrazine Hydrate This table is interactive. You can sort and filter the data.
| Precursor | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-chloro-1H-benzo[d]imidazole | Hydrazine hydrate | Reflux in ethanol, 6 hours | 2-hydrazinyl-1H-benzo[d]imidazole | 75% | |
| 1H-benzimidazol-2-yl-sulfonic acid | Hydrazine hydrate (excess) | Reflux, 3 hours | 1H-benzimidazole-2-yl-hydrazine | - | nih.govresearchgate.net |
Regioselective Functionalization with the Ethoxy Group at the C-6 Position
The introduction of substituents onto the benzene (B151609) portion of the benzimidazole scaffold, such as the ethoxy group at the C-6 position, is a critical step that dictates the final properties of the molecule. The regioselectivity of this functionalization is typically controlled by the choice of starting materials.
Synthetic Approaches for 6-Substituted Benzimidazoles
The most direct and widely used method for synthesizing 6-substituted benzimidazoles involves the condensation of a correspondingly substituted o-phenylenediamine with a one-carbon electrophile. To obtain a 6-ethoxybenzimidazole, one would typically start with 4-ethoxy-1,2-phenylenediamine. This diamine can then be cyclized using various reagents like formic acid, aldehydes, or cyanogen (B1215507) bromide to form the benzimidazole ring. The position of the ethoxy group is thus predetermined by its location on the starting diamine precursor. nih.gov
More advanced strategies for regioselective synthesis have also been developed. One such method involves a cascade of C-N bond-forming reactions using a single palladium catalyst. acs.orgnih.gov This approach can couple monosubstituted urea (B33335) substrates with differentially substituted 1,2-dihaloaromatic systems, allowing for the highly selective and predictable formation of complex benzimidazolones with specific substitution patterns. acs.orgnih.gov While demonstrated for benzimidazolones, the principle of using pre-functionalized aromatic precursors to control regiochemistry is broadly applicable to the synthesis of other benzimidazole derivatives. acs.org For instance, the synthesis of 5(6)-substituted benzimidazoles often begins with a halogenated ortho-phenylenediamine, which is then elaborated through condensation and further chemical modifications. nih.gov
Sequential or One-Pot Synthetic Routes for Multi-Substituted Benzimidazoles
To improve synthetic efficiency, reduce waste, and simplify purification processes, several one-pot and multicomponent reactions have been developed for the synthesis of substituted benzimidazoles. acs.orgnih.govdoi.orgresearchgate.net These methods allow for the construction of the heterocyclic core and the introduction of multiple substituents in a single synthetic operation.
One notable example is a one-pot synthesis of multisubstituted benzimidazoles via a sequential Ugi four-component condensation (4CC) and a catalytic aza-Wittig reaction. acs.org This process starts from 2-aminobenzoyl azides, aldehydes, acids, and isocyanides, offering four points of diversity for substitution. acs.org Another efficient one-pot, three-component method utilizes an iron(III)-porphyrin catalyst to promote the reaction of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. nih.gov This domino reaction proceeds under mild conditions and can be scaled up, accommodating a wide range of aldehydes to produce various 2-substituted benzimidazoles. nih.gov Similarly, methods using ultrasonic irradiation with a reusable ZnFe₂O₄ nano-catalyst have been shown to facilitate the condensation between o-phenylenediamines and aromatic aldehydes, leading to high yields in shorter reaction times. doi.org These one-pot strategies are versatile and can be adapted to produce 6-ethoxy-substituted benzimidazoles by employing a 4-ethoxy-substituted o-phenylenediamine or a corresponding benzoquinone as the starting material.
Table 2: One-Pot Synthetic Routes for Substituted Benzimidazoles This table is interactive. You can sort and filter the data.
| Method | Key Reagents | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Ugi/aza-Wittig | 2-Aminobenzoyl azide, aldehyde, acid, isocyanide | Phospholene oxide | One-pot, four components, high diversity | acs.org |
| Domino C-N bond formation | Benzo-1,2-quinone, aldehyde, NH₄OAc | Fe(III)-porphyrin | One-pot, three components, mild conditions | nih.gov |
| Ultrasonic irradiation | o-Phenylenediamine, aromatic aldehyde | ZnFe₂O₄ nano-catalyst | Short reaction times, high yields, reusable catalyst | doi.org |
Synthesis of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- Derivatives
The 2-hydrazinyl group of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- is a versatile functional handle that can be readily derivatized. Common transformations include condensation with carbonyl compounds to form hydrazones and alkylation of the benzimidazole ring nitrogen.
Condensation Reactions to Form Hydrazone Linkages
The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) to form a hydrazone is a robust and high-yielding transformation. researchgate.net The 2-hydrazinyl group on the benzimidazole core readily undergoes condensation with a wide variety of aldehydes and ketones. nih.govsci-hub.se The reaction is typically carried out by refluxing the 2-hydrazinylbenzimidazole and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to accelerate the reaction. semanticscholar.orgnih.gov
N-Alkylation of the Benzimidazole Nitrogen
The benzimidazole ring contains two nitrogen atoms, N-1 and N-3, which can potentially be alkylated. The N-H proton is acidic and can be removed by a base, allowing for subsequent reaction with an alkylating agent. A common method for N-alkylation involves reacting the benzimidazole derivative with an alkyl halide in the presence of a base like sodium bicarbonate in a polar aprotic solvent such as acetone (B3395972). nih.gov
For example, 2-methylbenzimidazole (B154957) has been successfully alkylated at the N-1 position by reacting it with ethyl chloroacetate in acetone with sodium bicarbonate as the base. nih.gov This general procedure can be applied to other benzimidazole derivatives. The attempted N-alkylation of similar heterocyclic systems, such as 2-azidobenzamide, with various alkyl halides has been studied, highlighting the reactivity of the ring nitrogen atoms towards electrophiles. nih.gov In the case of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-, alkylation would likely occur at one of the imidazole (B134444) nitrogens, leading to N-1 or N-3 substituted derivatives. The regioselectivity of this alkylation can sometimes be influenced by the reaction conditions and the nature of the substituents on the benzimidazole ring.
Cyclization Reactions to Form Fused Heterocyclic Systems
The hydrazinyl group at the 2-position of the benzimidazole ring in 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- (1) serves as a versatile precursor for the synthesis of various fused heterocyclic systems. This reactivity stems from the presence of two nucleophilic nitrogen atoms, which can readily participate in cyclocondensation reactions with a range of electrophilic reagents. These reactions lead to the formation of novel polycyclic aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The primary fused systems derived from this scaffold include triazolo- and pyrazolo-benzimidazoles.
The general strategy involves the reaction of the hydrazinyl benzimidazole with bifunctional electrophiles, where one electrophilic center reacts with the exocyclic hydrazinyl nitrogen and the other reacts with the endocyclic benzimidazole nitrogen (N1), leading to the formation of a new five-membered ring fused to the benzimidazole core.
The synthesis of the triazolo[1,5-a]benzimidazole ring system can be achieved through the reaction of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- (1) with reagents containing a single carbon atom that can be incorporated into the new ring. A common and effective reagent for this transformation is carbon disulfide (CS₂).
The reaction of 1 with carbon disulfide, typically in the presence of a base such as potassium hydroxide in an alcoholic solvent, is expected to proceed through the initial formation of a dithiocarbazate intermediate. Subsequent intramolecular cyclization with the elimination of hydrogen sulfide (B99878) would yield the corresponding thiol-substituted triazolo[1,5-a]benzimidazole.
Table 1: Synthesis of Fused Triazolo[1,5-a]benzimidazole Derivatives
| Reactant | Reagent | Product |
|---|
Note: The table represents an expected reaction based on the known reactivity of 2-hydrazinyl-1H-benzimidazoles.
Detailed research on analogous 2-hydrazinyl-benzimidazoles has shown that this cyclization is a reliable method for the preparation of the researchgate.netrsc.orgnih.govtriazolo[4,3-a]benzimidazole core. The resulting thiol group can be a handle for further functionalization, for instance, through alkylation to introduce various side chains.
Another approach to the triazole ring involves the reaction with one-carbon electrophiles like cyanogen bromide or by reacting with carboxylic acids and their derivatives under dehydrating conditions. nih.gov For example, reaction with formic acid would be expected to yield the parent 7-ethoxy- researchgate.netrsc.orgnih.govtriazolo[4,3-a]benzimidazole.
The construction of a fused pyrazole (B372694) ring onto the benzimidazole core to form pyrazolo[1,5-a]benzimidazoles involves the use of 1,3-dielectrophiles. These reagents provide the two carbon atoms necessary to complete the five-membered pyrazole ring. Common substrates for this transformation are β-dicarbonyl compounds, such as acetylacetone (B45752) (2,4-pentanedione), and their synthetic equivalents.
The reaction of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- (1) with a β-dicarbonyl compound is typically carried out in a suitable solvent, sometimes with acid or base catalysis. The reaction proceeds via initial condensation of the more reactive hydrazinyl nitrogen with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration, where the endocyclic N1 of the benzimidazole ring attacks the second carbonyl group, leading to the formation of the fused pyrazole ring.
Table 2: Synthesis of Fused Pyrazolo[1,5-a]benzimidazole Derivatives
| Reactant | Reagent | Product |
|---|---|---|
| 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- | Acetylacetone | 2,4-Dimethyl-7-ethoxy-1H-pyrazolo[1,5-a]benzimidazole |
Note: The table represents expected reactions based on the known reactivity of 2-hydrazinyl-1H-benzimidazoles.
The specific substitution pattern on the resulting pyrazole ring is determined by the choice of the β-dicarbonyl compound. The use of unsymmetrical dicarbonyl compounds can potentially lead to isomeric products, although regioselectivity is often observed. Studies on related systems indicate that these cyclization reactions are generally high-yielding and provide a straightforward entry into this class of fused heterocyclic compounds. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of protons and carbons.
Proton NMR (¹H NMR) for Proton Environments
The ¹H NMR spectrum of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons on the benzimidazole (B57391) ring are expected to appear as multiplet signals in the range of δ 6.9–7.3 ppm. The ethoxy group will likely present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, a characteristic pattern for an ethyl group.
The labile protons of the NH groups in the benzimidazole ring and the hydrazinyl moiety are expected to produce broad singlet signals. Specifically, the benzimidazole NH proton signal is typically observed in the downfield region, around δ 11.26–11.55 ppm nih.gov. The protons of the hydrazinyl (-NHNH₂) group would also give rise to distinct signals.
Interactive Data Table: Expected ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Benzimidazole) | 6.9 - 7.3 | Multiplet |
| Benzimidazole NH | 11.26 - 11.55 | Singlet (broad) |
| Hydrazinyl NH₂ | Variable | Singlet (broad) |
| Ethoxy -CH₂- | ~4.0 | Quartet |
| Ethoxy -CH₃- | ~1.4 | Triplet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-, distinct signals are expected for each unique carbon atom. The carbons of the benzimidazole ring typically resonate in the aromatic region of the spectrum, generally between δ 107 and δ 152 ppm rsc.orgrsc.org. The C-2 carbon, being attached to the electron-donating hydrazinyl group, will have a characteristic chemical shift.
The ethoxy group carbons will appear in the aliphatic region of the spectrum, with the -OCH₂- carbon resonating further downfield than the -CH₃ carbon due to the deshielding effect of the adjacent oxygen atom. Specifically, the ethoxy carbons are expected around δ 55-65 ppm for the methylene carbon and δ 15-20 ppm for the methyl carbon.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Benzimidazole Aromatic Carbons | 107 - 145 |
| Benzimidazole C2 (attached to hydrazinyl) | ~150 - 160 |
| Ethoxy -OCH₂- | 55 - 65 |
| Ethoxy -CH₃- | 15 - 20 |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- is characterized by several key absorption bands that confirm the presence of its specific functional groups. The N-H stretching vibrations of the benzimidazole ring and the hydrazinyl group are expected to appear as strong and somewhat broad bands in the region of 3100-3400 cm⁻¹ nih.gov.
The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group will appear just below 3000 cm⁻¹. The C=N stretching vibration of the imidazole (B134444) ring is expected to produce a strong absorption band in the region of 1600–1620 cm⁻¹ nih.gov. The C-O stretching vibration of the ethoxy group is anticipated to be observed as an intense band around 1200-1265 cm⁻¹ nih.gov.
Interactive Data Table: Expected FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Benzimidazole & Hydrazinyl) | 3100 - 3400 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (Ethoxy) | 2850 - 2980 | Medium |
| C=N Stretch (Imidazole) | 1600 - 1620 | Strong |
| C-O Stretch (Ether) | 1200 - 1265 | Strong |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-, which has the molecular formula C₉H₁₂N₄O, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is a key value that would be sought in the spectrum for confirmation of the compound's identity rsc.org.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy is a key technique for probing the electronic transitions within a molecule.
The UV-Vis spectrum of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- in a suitable solvent, such as methanol (B129727) or ethanol (B145695), is anticipated to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The benzimidazole ring system, being aromatic, is the primary chromophore.
The π-systems of the benzene (B151609) and imidazole rings give rise to intense absorptions, typically in the range of 200-300 nm. These are attributed to π → π* transitions. The presence of the ethoxy group as a substituent on the benzene ring and the hydrazinyl group on the imidazole ring would be expected to modulate the energies of these transitions. The lone pair electrons on the nitrogen atoms of the hydrazinyl group and the imidazole ring, as well as the oxygen of the ethoxy group, can undergo lower energy n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions.
In polar solvents, solvatochromic shifts are expected. For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbitals. Conversely, π → π* transitions may show a bathochromic (red) shift. The typical appearance of a UV-Vis spectrum for a benzimidazole derivative includes sharp peaks corresponding to these transitions.
Table 1: Representative UV-Vis Absorption Data for Benzimidazole Derivatives
| Transition Type | Expected λmax (nm) Range | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Range |
|---|---|---|
| π → π* | 240 - 250 | 3,500 - 4,000 |
| π → π* | 270 - 285 | 3,500 - 6,000 |
Note: These values are representative and based on data for various benzimidazole derivatives. The exact values for 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- may vary.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. For 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-, with a molecular formula of C₉H₁₂N₄O, the theoretical elemental composition can be calculated. An experimental analysis would be performed to ensure the measured percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are in close agreement with the calculated values, typically within a ±0.4% margin of error, thus confirming the compound's purity and identity.
Table 2: Elemental Composition of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- (C₉H₁₂N₄O)
| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|
| Carbon (C) | 108.12 | 56.24 |
| Hydrogen (H) | 12.10 | 6.29 |
| Nitrogen (N) | 56.04 | 29.15 |
| Oxygen (O) | 16.00 | 8.32 |
| Total | 192.22 | 100.00 |
Solid-State Structural Determination
The definitive three-dimensional structure of a crystalline solid is determined using X-ray diffraction techniques.
Table 3: Representative Crystallographic Data for a Benzimidazole Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.877 |
| b (Å) | 5.874 |
| c (Å) | 21.988 |
| β (°) | 99.06 |
| Volume (ų) | 1642.4 |
| Z | 4 |
| R-factor | ~0.04 |
Note: Data is based on a representative benzimidazole structure and serves as an example. nih.gov
The crystal packing is dictated by a network of intermolecular interactions. In 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-, the N-H groups of the imidazole and hydrazinyl moieties are potent hydrogen bond donors, while the nitrogen atoms and the ethoxy oxygen are potential acceptors. It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, such as N-H···N or N-H···O, which often link molecules into chains or sheets. mdpi.comresearchgate.net
Table 4: Expected Contributions to the Hirshfeld Surface for 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-
| Interaction Type | Representative Percentage Contribution |
|---|---|
| H···H | 45 - 60% |
| C···H/H···C | 20 - 30% |
| N···H/H···N | 10 - 25% |
| O···H/H···O | 5 - 15% |
Note: Percentages are estimates based on published analyses of functionally similar benzimidazoles. nih.govresearchgate.net
N-unsubstituted benzimidazoles can exist in two tautomeric forms due to the migration of the proton between the two imidazole nitrogen atoms (N1 and N3). mdpi.com In solution, this exchange can be rapid. However, in the solid state, the molecule is often "locked" into a single tautomeric form due to the constraints of the crystal packing and hydrogen bonding network. mdpi.combeilstein-journals.org A single-crystal XRD study would unambiguously determine which tautomer is present in the crystalline state by precisely locating the hydrogen atom on either N1 or N3. mdpi.com The observed bond lengths within the imidazole ring (C-N bonds) would also be distinct for a single tautomer, whereas they would appear averaged if tautomeric disorder were present in the crystal. mdpi.com
Computational Chemistry and Theoretical Insights
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study the electronic structure and properties of benzimidazole (B57391) derivatives.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For benzimidazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
Table 1: Predicted General Bond Characteristics of Substituted Benzimidazoles
| Bond Type | General Observation from Related Compounds |
| C-N (imidazole ring) | Expected to have partial double bond character. |
| C-C (benzene ring) | Aromatic in nature. |
| C-O (ethoxy group) | Standard single bond lengths. |
| N-N (hydrazinyl group) | Typical single bond length. |
| C-N (exocyclic) | Bond length influenced by conjugation with the ring. |
This table is a generalization based on computational studies of various benzimidazole derivatives and does not represent specific calculated values for 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive and can be more easily excited.
In benzimidazole derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. The presence of an electron-donating ethoxy group at the 6-position and a hydrazinyl group at the 2-position is expected to raise the energy of the HOMO. The distribution of these frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation. For example, in a study of benzimidazole L-tartrate, the HOMO-LUMO gap was calculated to be 4.2 eV, indicating a high level of reactivity. ias.ac.in
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These include:
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher hardness correlates with a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.
Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack within a molecule.
Studies on benzimidazole derivatives have shown that the introduction of substituents significantly impacts these descriptors. For instance, the addition of amino groups to a benzimidazole core was found to increase the inhibition efficiency in corrosion studies, a property related to these quantum chemical descriptors. researchgate.netnih.govd-nb.info
Table 2: General Trends of Quantum Chemical Descriptors for Substituted Benzimidazoles
| Descriptor | General Trend with Electron-Donating Groups |
| HOMO Energy | Increases |
| LUMO Energy | May increase or decrease depending on position |
| HOMO-LUMO Gap | Generally decreases |
| Electronegativity (χ) | May decrease |
| Chemical Hardness (η) | Generally decreases |
This table represents generalized trends observed in computational studies of benzimidazole derivatives.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding charge transfer interactions, hyperconjugation, and the nature of lone pairs. For benzimidazole derivatives, NBO analysis can elucidate the delocalization of electron density from the lone pairs of nitrogen and oxygen atoms into the aromatic system. researchgate.net
The Electron Localization Function (ELF) provides a visual representation of electron localization in a molecule. The ELF map for a benzimidazole derivative would show regions of high electron localization corresponding to covalent bonds and lone pairs. For N-Butyl-1H-benzimidazole, ELF maps have been used to confirm the presence of bonding and non-bonding electrons. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For benzimidazole derivatives, the MEP map typically shows negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the ethoxy group, making these sites prone to electrophilic attack. The hydrogen atoms of the hydrazinyl group and the benzimidazole ring would likely exhibit positive potential, marking them as sites for nucleophilic attack. researchgate.net
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and photonics. youtube.com Computational methods, particularly DFT, are used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). Benzimidazole derivatives are of interest for their potential NLO properties due to their extended π-conjugated systems.
The presence of electron-donating groups (like ethoxy and hydrazinyl) and the π-system of the benzimidazole core can lead to significant charge transfer, which is a key factor for a high NLO response. nih.govacs.org Studies on various benzimidazole derivatives have shown that they can possess considerable first hyperpolarizability values, suggesting their potential as NLO materials. ias.ac.innih.gov For instance, the second harmonic generation (SHG) capacity of benzimidazole L-tartrate was found to be 2.69 times that of the standard NLO material KDP. ias.ac.in
Calculation of Reaction Enthalpies and Mechanistic Pathways
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms and thermodynamic properties of benzimidazole hydrazones. These calculations help predict the most likely pathways for chemical reactions, such as those involved in antioxidant activity.
For a series of 1H-benzimidazole-2-yl hydrazones, DFT calculations have been employed to determine the reaction enthalpies for various antioxidant mechanisms. nih.gov The primary investigated pathways include:
Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom to a radical species.
Single Electron Transfer Followed by Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by a proton.
Sequential Proton Loss Electron Transfer (SPLET): A proton is first lost from the antioxidant, followed by an electron transfer to the radical.
Radical Adduct Formation (RAF): The direct addition of a radical to the antioxidant molecule. nih.gov
Studies have shown that the preferred mechanism is highly dependent on the environment. In nonpolar media, the HAT mechanism is generally favored. nih.gov Conversely, in polar solvents, the SPLET pathway becomes more prominent. nih.gov The calculations revealed that 1H-benzimidazole-2-yl hydrazones are versatile radical scavengers capable of reacting with various free radicals like •OCH3, •OOH, and •OOCH3 through multiple pathways simultaneously. nih.govnih.gov The molecular structure of these hydrazones offers several sites for these reactions, including the N-H bonds of the benzimidazole ring and hydrazone moiety, as well as phenolic O-H groups if present on the phenyl ring. nih.gov
The proposed reaction mechanism for the synthesis of the core benzimidazole structure often involves the nucleophilic attack of an amine group from a substituted o-phenylenediamine (B120857) onto an aldehyde, leading to cyclization and subsequent aromatization to form the stable benzimidazole ring. nih.gov DFT calculations have also been used to study the molecular structure of metal complexes of 1H-benzimidazole-2-yl hydrazones, confirming the coordination of metal ions like copper with nitrogen and oxygen atoms in the ligand. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are crucial for understanding how benzimidazole derivatives interact with biological macromolecules, providing a structural basis for their observed biological activities.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method has been extensively applied to 1H-benzimidazole-2-hydrazinyl- analogs to explore their binding modes with various protein targets, guiding the development of inhibitors for several diseases.
Docking studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, derivatives have been docked into the active sites of enzymes like tubulin, carbonic anhydrases (hCA I and II), cyclooxygenase (COX-2), and dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.netnih.govresearchsquare.com In many cases, the benzimidazole core and the hydrazone linker play a critical role in establishing these interactions. The nitrogen atom of the benzimidazole ring and the azomethine nitrogen are frequently involved in hydrogen bonding. nih.gov
The following table summarizes the findings from various molecular docking studies on benzimidazole derivatives, highlighting the target proteins and the observed binding characteristics.
| Target Protein | Ligand Type | Key Interactions/Findings | Binding Energy (kcal/mol) | Reference |
| Tubulin (Colchicine Binding Site) | 1H-benzimidazol-2-yl hydrazones | The benzimidazole core provides a scaffold for inhibition. Hydroxy substituents on the phenyl ring enhance the effect. The binding is expected to hamper the "curved-to-straight" conformational change necessary for microtubule assembly. | Not Specified | nih.govresearchgate.net |
| Butyrylcholinesterase (BuChE) | N-substituted benzimidazole derivatives | Active compounds showed binding modes superimposed with the known inhibitor tacrine (B349632) within the enzyme's gorge cavity. | Not Specified | researchgate.net |
| Carbonic Anhydrase I & II (hCA I & II) | Benzimidazole-hydrazone derivatives | Noncompetitive inhibition was observed. The thiadiazole core in some hybrids interacts with the heme group, while a hydrogen bond forms between Met508 and the benzimidazole ring hydrogen. | -10.928 (for compound 5f) | nih.govnih.govnih.gov |
| Cyclooxygenase-2 (COX-2) | Novel benzimidazole analogues | A 2-fluorophenyl derivative showed strong binding interactions with amino acids ALA:199, PHE:200, HIS:207, ASN:207, HIS:386, HIS:388, LEU:390, and LEU391. | -11.34 | researchgate.net |
| Dihydropteroate Synthase (DHPS) | Benzimidazole sulfonamide derivatives | Compounds exhibited favorable binding affinities, surpassing standard drugs like sulfamethazine (B1682506) and sulfamethoxazole. | -7.1 to -7.9 | researchsquare.com |
| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | 1H-benzimidazole-2-yl hydrazones | Docking was used to illustrate the binding modes of potential anticancer agents within the EGFR target. | Not Specified | researchgate.net |
This table is generated from data in the referenced text and is for illustrative purposes.
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex.
MD simulations, often run for nanoseconds, have been used to validate docking results for benzimidazole derivatives. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation time, researchers can assess the stability of the predicted binding pose. ajchem-a.com For example, MD simulations of pyrazole-carboxamide derivatives docked into carbonic anhydrase receptors revealed good stability with only minor conformational changes and fluctuations, confirming the reliability of the docking predictions. nih.gov Similarly, simulations of imidazolo-triazole derivatives complexed with histone deacetylase-2 (HDAC2) showed that the complexes remained stable throughout the simulation, indicating a strong and persistent interaction between the ligand and the receptor. ajchem-a.com
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. Computational ADMET profiling allows for an early assessment of these properties, helping to identify potential liabilities and guide the optimization of lead compounds.
For various benzimidazole derivatives, in silico ADMET predictions have been conducted. researchgate.net These studies often analyze properties such as human intestinal absorption, oral bioavailability, and potential toxicity (e.g., AMES toxicity). researchsquare.comnih.gov Research on benzimidazole analogues designed as DHPS inhibitors showed they possessed favorable drug-like properties and good oral bioavailability. researchsquare.com In another study, a series of benzimidazole derivatives were predicted to have a high rate of intestinal absorption in humans. nih.gov This early-stage computational screening is invaluable for prioritizing which compounds should proceed to more resource-intensive in vitro and in vivo testing.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substitution Patterns on the Benzimidazole (B57391) Nucleus
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole ring system. nih.gov SAR studies have consistently shown that modifications at the N-1, C-2, C-5, and C-6 positions can dramatically alter the pharmacological profile of these compounds. nih.govnih.gov
Furthermore, substitutions at the N-1 position of the benzimidazole ring are known to significantly impact biological activity. nih.gov Alkylation or arylation at this position can alter the molecule's conformation and introduce additional points of interaction with a biological target, potentially leading to enhanced potency or a modified activity spectrum. mdpi.com
| Position | Substituent Type | General Impact on Activity | Reference Example |
|---|---|---|---|
| C-2 | Hydrazone Moiety | Often essential for biological activity, acting as a key pharmacophore. | Various benzimidazole-hydrazones showing antimicrobial and anticancer activities. |
| C-6 | Electron-withdrawing (e.g., -NO2, -Cl) | Can enhance antimicrobial activity. | 6-nitro and 6-chloro benzimidazole derivatives with notable antibacterial effects. mdpi.com |
| C-6 | Electron-donating (e.g., -OCH3, -OC2H5) | Can enhance activity, depending on the target. The ethoxy group increases electron density. | 6-methoxy benzimidazole derivatives with potent biological activities. |
| N-1 | Alkylation/Arylation | Significantly influences potency and can introduce new interactions with targets. | N-alkylated benzimidazoles with improved antiproliferative activity. mdpi.com |
Role of the Hydrazinyl/Hydrazone Moiety in Bioactivity
The 2-hydrazinyl group of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- serves as a versatile synthetic handle for the preparation of a wide array of hydrazone derivatives. The hydrazone moiety (-NH-N=CH-) itself is a well-established pharmacophore known to contribute significantly to the biological activity of various heterocyclic compounds. researchgate.net The presence of this group introduces a flexible and polar region into the molecule, capable of forming multiple hydrogen bonds with biological targets such as enzymes and receptors. nih.gov
The conversion of the 2-hydrazinyl group to a hydrazone through condensation with various aldehydes and ketones allows for extensive structural diversification. The nature of the substituent on the imine carbon of the hydrazone plays a crucial role in modulating the biological activity. Aromatic or heteroaromatic rings are commonly introduced at this position, and their electronic and steric properties are key determinants of potency.
For example, studies on a series of benzimidazole-hydrazones have shown that the presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring of the hydrazone can significantly impact antimicrobial and anticancer activities. researchgate.netturkjps.org The ability of the hydrazone moiety to act as a hydrogen bond donor and acceptor, as well as its potential to chelate metal ions, are thought to be key mechanisms underlying its biological effects. nih.gov
| Hydrazone Substituent (R) | Observed Bioactivity | Key Structural Feature | Reference |
|---|---|---|---|
| Unsubstituted Phenyl | Moderate antimicrobial activity. | Basic pharmacophore. | General observation in hydrazone literature. nih.gov |
| 4-Methoxy Phenyl | Potent carbonic anhydrase inhibition. | Electron-donating group enhancing binding affinity. | nih.gov |
| 4-Chloro Phenyl | Significant antimicrobial activity. | Electron-withdrawing group potentially improving target interaction. | |
| 4-Nitro Phenyl | Notable anticancer activity. | Strong electron-withdrawing group. | nih.gov |
Influence of the Ethoxy Group at C-6 on Activity Profiles
The ethoxy group (-OCH2CH3) at the C-6 position of the benzimidazole nucleus is an important modulator of the compound's physicochemical properties and, consequently, its biological activity. As an electron-donating group, it increases the electron density of the aromatic system, which can enhance interactions with certain biological targets. nih.gov
The presence of an alkoxy group at C-6 has been shown to influence the anti-inflammatory and antimicrobial activities of benzimidazole derivatives. For instance, in a study of 1,2,6-trisubstituted benzimidazoles, the nature of the substituent at C-6 was found to be a primary determinant of anti-inflammatory activity. nih.gov The ethoxy group, being moderately lipophilic, can also improve the compound's ability to cross biological membranes, potentially leading to better bioavailability.
Compared to a methoxy (B1213986) group, the ethoxy group is slightly larger and more lipophilic, which can lead to subtle differences in binding affinity and selectivity for specific targets. The increased steric bulk of the ethoxy group might either enhance or hinder the binding to a target's active site, depending on the size and shape of the binding pocket.
Rational Design Principles for Optimized Biological Efficacy
The rational design of more potent and selective derivatives of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- can be guided by the established SAR principles. The goal is to systematically modify the core structure to enhance interactions with the desired biological target while minimizing off-target effects.
One key strategy involves the strategic modification of the hydrazone moiety. The introduction of a variety of substituted aromatic and heteroaromatic aldehydes to react with the 2-hydrazinyl group can generate a library of compounds with diverse electronic and steric properties. Molecular docking studies can be employed to predict the binding modes of these derivatives within the active site of a target enzyme or receptor, helping to prioritize the synthesis of the most promising candidates. nih.gov
Another important design consideration is the exploration of different substituents at the N-1 position of the benzimidazole ring. The introduction of small alkyl groups, benzyl (B1604629) groups, or other functionalities at this position can significantly impact the compound's activity. nih.govmdpi.com This position is often solvent-exposed in protein-ligand complexes, providing an opportunity to introduce groups that can improve solubility or form additional interactions with the target.
Furthermore, a comparative analysis of different alkoxy groups at the C-6 position (e.g., methoxy, propoxy) could provide valuable insights into the optimal size and lipophilicity for a particular biological activity. The combination of these rational design approaches holds the potential to yield novel benzimidazole-based therapeutic agents with improved efficacy. nih.gov
Mechanistic Biological Activities in Vitro Studies and Lead Compound Identification
In Vitro Antiproliferative Activity against Cancer Cell Lines
Benzimidazole (B57391) derivatives have been a major focus of anticancer drug development. nih.govresearchgate.net Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes in cancer cells.
A variety of benzimidazole derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For instance, a novel benzimidazole derivative, se-182 , showed potent, dose-dependent cytotoxicity against several cancer cell lines. jksus.org It was particularly effective against human liver carcinoma (HepG2) and lung carcinoma (A549) cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org Its effect on the HepG2 cell line was more potent than the standard chemotherapy drug, cisplatin (B142131) (IC₅₀ = 37.32 µM). jksus.org
Similarly, a series of 1H-benzimidazol-2-yl hydrazones displayed time-dependent cytotoxicity against the highly invasive triple-negative breast cancer cell line MDA-MB-231. nih.gov After 72 hours of treatment, these compounds exhibited IC₅₀ values ranging between 13 and 20 µM. nih.gov Another study on a different set of novel benzimidazole derivatives reported IC₅₀ values between 9.2 and 166.1 µg/mL against various cancer cells, with one bromo-derivative (compound 5 ) showing an IC₅₀ of 17.8 ± 0.24 µg/mL against the MCF-7 breast cancer cell line. nih.govresearchgate.net
The combination of the benzimidazole scaffold with a hydrazone group has also yielded promising results. ekb.egresearchgate.net Two such derivatives, compounds 3a and 3b , when tested at a 10 µM concentration, showed significant growth inhibition (50-84%) across a panel of 60 cancer cell lines. ekb.egresearchgate.net
Table 1: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Source(s) |
| se-182 | HepG2 (Liver) | 15.58 µM | jksus.org |
| se-182 | A549 (Lung) | 15.80 µM | jksus.org |
| se-182 | MCF-7 (Breast) | >200 µM | jksus.org |
| 1H-benzimidazol-2-yl hydrazones (5a-d) | MDA-MB-231 (Breast) | 13 - 20 µM (72h) | nih.gov |
| Compound 5 (bromo-derivative) | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | nih.govresearchgate.net |
| Benzimidazole salt (compound 3) | HepG2 (Liver) | 25.14 µM | jksus.org |
| Benzimidazole salt (compound 3) | MCF-7 (Breast) | 22.41 µM | jksus.org |
The anticancer effects of benzimidazole derivatives are underpinned by their ability to trigger programmed cell death (apoptosis) and interfere with the cancer cell cycle.
Apoptosis Induction: Several benzimidazole derivatives induce apoptosis through various signaling pathways. One study found that a novel benzimidazole salt (compound 3 ) induced apoptosis in HepG2 cells by increasing the expression of the pro-apoptotic gene BAX and decreasing the anti-apoptotic gene BCL-2. jksus.org This shift in the BAX/BCL-2 ratio is a key indicator of apoptosis. jksus.org The compound also elevated the levels of CASPASE-3 and CASPASE-8, suggesting the activation of both intrinsic and extrinsic apoptotic pathways. jksus.org Similarly, a benzimidazole acylhydrazone derivative (compound 5m ) was shown to upregulate Bax and downregulate Bcl-2 in A549 lung cancer cells. researchgate.net This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS), further promoting apoptosis. researchgate.net
Cell Cycle Modulation: Disruption of the cell cycle is another key mechanism. Certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives (compounds 10 and 13 ) were found to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.govmdpi.com For example, in MDA-MB-231 cells, compound 10 caused a prominent increase in the G2 and S phases, while compound 13 led to an increase in the G1 and S phases. mdpi.com Another bromo-substituted benzimidazole derivative (compound 5 ) was found to significantly increase the cell population in the G₂/M-phase in a p53-independent manner. nih.gov This arrest at the G2/M checkpoint was also observed with compound 5m in A549 cells, an effect linked to the downregulation of the cell cycle proteins CyclinB1 and CDK-1. researchgate.net
Other Mechanisms: Some benzimidazole derivatives exhibit unique mechanisms. For instance, 1H-benzimidazol-2-yl hydrazones have been shown to interfere with microtubule dynamics. nih.govresearchgate.net One derivative (compound 5d ) containing a colchicine-like moiety was identified as a microtubule destabilizer, preventing tubulin aggregation and blocking mitosis, ultimately disrupting cellular and nuclear integrity. nih.govresearchgate.net Other derivatives have been identified as potent inhibitors of crucial enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.govmdpi.com
Through screening and mechanistic studies, several benzimidazole derivatives have been identified as promising lead compounds for further development.
Benzimidazole-based 1,3,4-oxadiazole derivatives (compounds 10 and 13) have been highlighted as potent EGFR kinase inhibitors, with IC₅₀ values of 0.33 µM and 0.38 µM, respectively, comparable to the standard drug erlotinib. nih.gov Their ability to effectively arrest the cell cycle and induce apoptosis makes them strong candidates for new anticancer agents. nih.govmdpi.com
The 1H-benzimidazol-2-yl hydrazone 5d , with its colchicine-like fragment, shows potential as a lead structure for developing microtubule destabilizing agents. nih.gov
Compound 5 , a bromo-derivative of benzimidazole, demonstrated the highest cytotoxic potential among a series of synthesized compounds and induced both G2/M cell cycle arrest and apoptosis, suggesting it could be a promising agent for cancer therapy. nih.gov
The benzimidazole-hydrazone derivative 3b , featuring a trimethoxy substituent, was identified as a potential lead due to its significant growth inhibition activity and favorable docking scores within the VEGFR-2 active site, a key target in angiogenesis. ekb.egresearchgate.net
In Vitro Antimicrobial Activities
The benzimidazole scaffold is also well-known for its broad-spectrum antimicrobial properties. nih.govnih.gov This activity is often attributed to the structural similarity with purines, allowing these compounds to interfere with the synthesis of essential bacterial components. whiterose.ac.uk
Derivatives of benzimidazole have shown varied efficacy against both Gram-positive and Gram-negative bacteria. In one study, certain Mannich bases of 2-(thioalkyl)-methylbenzimidazole demonstrated excellent antibacterial activity against strains of Escherichia coli and Enterobacteria. scirp.org Another study reported that while many synthesized benzimidazole-hydrazones had weak antibacterial activity, some compounds showed moderate activity against Bacillus cereus. nih.govmdpi.com
A library of 53 benzimidazole derivatives was screened, revealing that some compounds displayed notable antibacterial activity against two methicillin-resistant Staphylococcus aureus (MRSA) strains with Minimum Inhibitory Concentrations (MICs) comparable to the drug ciprofloxacin. mdpi.com However, activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa was more limited in that particular library. mdpi.com The development of hybrid molecules, such as benzimidazole-triazole hybrids , has shown promise. For example, some hybrids exhibited good activity against E. coli with MIC values of 64 μg/mL. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Source(s) |
| Benzimidazole-triazole hybrid (6c, 6d, 6e) | Escherichia coli | 64 | nih.gov |
| Benzimidazole-triazole hybrid (6a) | Bacillus cereus | 64 | nih.gov |
| Benzimidazole-triazole hybrid (6a) | Staphylococcus aureus | 64 | nih.gov |
| 2-(thioalkyl)-1H-methylbenzimidazole (1d) | Enterobacteria P1 | MIC not specified, inhibition zone 17.3 mm | scirp.org |
Benzimidazole derivatives have established a significant role as antifungal agents. nih.gov Research has demonstrated notable activity against various fungal pathogens, particularly Candida species, which are a common cause of infections, especially in immunocompromised individuals. researchgate.netcumhuriyet.edu.tr
One study found that several synthesized benzimidazole-hydrazone compounds displayed very notable antifungal activity against Candida species. nih.gov In a different study focusing on 4-(1-(prop-2-in-1-yl)-1H-benzoimidazole-2-yl)-N'-(substitutedmethylene)benzohydrazide derivatives , two compounds, 4e and 4l , were identified as highly potent. researchgate.netcumhuriyet.edu.tr Compound 4e showed a MIC₅₀ value of 1.95 µg/mL against Candida glabrata, while compound 4l had a MIC₅₀ of 1.95 µg/mL against Candida krusei. researchgate.netcumhuriyet.edu.tr
Further research into alkylbenzimidazoles revealed that compounds 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the best antifungal activities in their series, affecting even fluconazole-resistant Candida species. nih.gov In contrast, a study on 5-ethoxycarbonyl-2-(substituted-benzyl or phenoxymethyl)benzimidazoles showed no antifungal activity at a concentration of 100 µg/mL against several Candida strains, highlighting the critical role of specific substitutions for biological activity. nih.gov
Table 3: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Derivative Class | Fungal Strain | MIC/MIC₅₀ (µg/mL) | Source(s) |
| Benzimidazole-hydrazone (4e) | Candida glabrata | 1.95 | researchgate.netcumhuriyet.edu.tr |
| Benzimidazole-hydrazone (4l) | Candida krusei | 1.95 | researchgate.netcumhuriyet.edu.tr |
| 1-nonyl-1H-benzo[d]imidazole (1a) | Candida spp. | 0.5 - 256 | nih.gov |
| 1-decyl-1H-benzo[d]imidazole (2a) | Candida spp. | 2 - 256 | nih.gov |
Antiparasitic and Anthelmintic Activity (e.g., against Trichinella spiralis)
The benzimidazole scaffold is a well-established pharmacophore in anthelmintic drugs. While direct studies on 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- are not extensively documented in the reviewed literature, research on structurally related 1H-benzimidazol-2-yl hydrazones provides significant insights into its potential efficacy against parasites like Trichinella spiralis.
In vitro studies on a series of 1H-benzimidazol-2-yl hydrazones have demonstrated potent activity against the muscle larvae of T. spiralis. For instance, certain derivatives have shown to be more active than clinically used anthelmintics such as albendazole (B1665689) and ivermectin. researchgate.net Some compounds within this class achieved 100% efficacy in killing parasitic larvae after a 24-hour incubation period at concentrations of 50 and 100 μg/ml. researchgate.netnih.gov The larvicidal effects are typically dose-dependent. nih.gov
The structure-activity relationship (SAR) within this class of compounds suggests that the nature and position of substituents on the molecule are crucial for its anthelmintic activity. For example, the presence of hydroxyl groups on the phenyl ring of the hydrazone moiety has been shown to enhance activity against T. spiralis. nih.gov Specifically, dihydroxy-substituted hydrazones have been identified as particularly effective. researchgate.netnih.gov While the direct impact of a 6-ethoxy group on the benzimidazole ring has not been specified in these studies, substitutions at the C5 and C6 positions of the benzimidazole nucleus are known to influence biological activity. nih.gov It is plausible that the ethoxy group at the 6-position could modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with parasitic targets. However, none of the tested 2-methoxycarbonylamino derivatives of benzimidazole were as active as Albendazole against T. spiralis. dergipark.org.trnih.gov
**Table 1: In Vitro Anthelmintic Activity of Related 1H-Benzimidazol-2-yl Hydrazones against *Trichinella spiralis***
| Compound Derivative | Concentration (µg/mL) | Incubation Time (h) | Efficacy (%) | Reference |
|---|---|---|---|---|
| 2,3-dihydroxy hydrazone | 50 | 24 | 100 | researchgate.netnih.gov |
| 3,4-dihydroxy hydrazone | 50 | 24 | 100 | researchgate.netnih.gov |
| 2,3-dihydroxy hydrazone | 100 | 24 | 100 | researchgate.netnih.gov |
| 3,4-dihydroxy hydrazone | 100 | 24 | 100 | researchgate.netnih.gov |
| 2-hydroxy hydrazone | 100 | 24 | 90 | nih.gov |
| Thiophene-containing methanimine | 100 | 48 | 80.5 | nih.gov |
In Vitro Antioxidant Properties
Parasitic infections can induce oxidative stress in the host, making the antioxidant properties of antiparasitic drugs a valuable secondary benefit. researchgate.netnih.gov The 1H-benzimidazole-2-hydrazinyl- scaffold has been investigated for its antioxidant potential.
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant activity of 1H-benzimidazole derivatives is often evaluated using radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. Studies on related 1H-benzimidazol-2-yl hydrazones have shown that these compounds can be effective radical scavengers. researchgate.netnih.gov
Table 2: Radical Scavenging Activity of Related 1H-Benzimidazol-2-yl Hydrazones
| Compound Derivative | Assay | Result | Reference |
|---|---|---|---|
| 2,3-dihydroxy hydrazone | DPPH | Most effective scavenger | researchgate.netnih.gov |
| 3,4-dihydroxy hydrazone | DPPH | Most effective scavenger | researchgate.netnih.gov |
| 2,3-dihydroxy hydrazone | ABTS | Most effective scavenger | researchgate.netnih.gov |
| 3,4-dihydroxy hydrazone | ABTS | Most effective scavenger | researchgate.netnih.gov |
Inhibition of Oxidative Damage in Biological Model Systems
Beyond simple radical scavenging, the ability of these compounds to protect biological molecules from oxidative damage has been assessed. In vitro models using lecithin (B1663433) and deoxyribose have been employed to study the inhibition of iron-induced oxidative damage. researchgate.netnih.gov
The most effective compounds in the radical scavenging assays, namely the 2,3- and 3,4-dihydroxy hydrazones of 1H-benzimidazole-2-yl hydrazine (B178648), also demonstrated superior protective effects in these model systems. researchgate.netnih.gov This suggests that they can effectively prevent lipid peroxidation (in lecithin models) and hydroxyl radical-mediated degradation of deoxyribose, which are key processes in cellular oxidative damage.
Mechanistic Pathways of Antioxidant Action (e.g., HAT, SPLET, RAF)
The antioxidant mechanism of phenolic benzimidazole hydrazones has been investigated through theoretical calculations, which suggest multiple pathways of action. researchgate.netnih.gov The primary mechanisms identified are:
Hydrogen Atom Transfer (HAT): In nonpolar media, the antioxidant molecule can donate a hydrogen atom to a free radical, thereby neutralizing it. This is a common mechanism for phenolic antioxidants. researchgate.netnih.gov
Sequential Proton Loss Electron Transfer (SPLET): In polar media, the antioxidant can first lose a proton, followed by the transfer of an electron to the radical species. researchgate.netnih.gov
Radical Adduct Formation (RAF): The antioxidant molecule can also form a stable adduct with the free radical, effectively removing it from circulation. This mechanism is considered viable in both polar and nonpolar environments. researchgate.netnih.gov
Computational studies have shown that these benzimidazole derivatives are capable of reacting with various free radicals, including methoxy (B1213986) (˙OCH₃), hydroperoxyl (˙OOH), and methylperoxyl (˙OOCH₃) radicals, through these pathways. researchgate.netresearchgate.net The versatility in their mechanism of action contributes to their robust antioxidant profile.
Advanced Non Biomedical Applications
Coordination Chemistry and Metal Complex Formation
The molecular architecture of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- makes it an excellent candidate for use in coordination chemistry. The benzimidazole (B57391) nucleus and the attached hydrazinyl group provide multiple donor sites for coordination with metal ions.
Hydrazinyl benzimidazoles and their derivatives, known as benzimidazole hydrazones, are versatile ligands in coordination chemistry. nih.gov These molecules can act as chelating agents, binding to a single metal ion through multiple donor atoms, which typically include the nitrogen atom of the imidazole (B134444) ring and a nitrogen atom from the hydrazone or hydrazinyl moiety. nih.govresearchgate.net
The coordination mode can vary. For instance, in some complexes, the ligand acts in a bidentate fashion, coordinating through the azomethine nitrogen and the benzimidazole ring nitrogen. researchgate.net In other cases, particularly with hydrazones derived from aldehydes or ketones with additional functional groups (like a hydroxyl group), they can exhibit tridentate coordination. frontiersin.org The formation of stable five- or six-membered chelate rings with the metal center is a common feature, contributing to the stability of the resulting complexes. researchgate.net The specific nature of the substituents on the benzimidazole and phenyl rings can influence the electronic properties and, consequently, the coordination behavior of the ligand.
The synthesis of metal complexes with benzimidazole-derived ligands is typically straightforward. A common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like methanol (B129727) or ethanol (B145695). nih.govrasayanjournal.co.in The resulting complexes often precipitate from the solution and can be purified by crystallization.
A variety of metal ions, including copper(II), zinc(II), nickel(II), and cobalt(II), have been successfully complexed with ligands from the benzimidazole hydrazone family. researchgate.netnih.gov Characterization of these complexes is performed using a suite of analytical techniques:
Infrared (IR) Spectroscopy: This technique helps confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and N-H (imidazole) stretching bands, are indicative of complex formation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligands and their diamagnetic metal complexes. researchgate.net
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and confirm the stoichiometry of the complexes. nih.gov
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes. nih.gov
Table 1: Examples of Characterization Data for Metal Complexes with Benzimidazole-Derived Ligands
| Complex Type | Metal Ion | Ligand Type | Key IR Bands (cm⁻¹) | Coordination Mode | Reference |
|---|---|---|---|---|---|
| [Cu(L)Cl] | Cu(II) | 1H-benzimidazole-2-yl hydrazone | ν(N-H), ν(C=N), ν(Cu-N), ν(Cu-O) | Tridentate (N, N, O) | nih.gov |
| [Ni(L)₂] | Ni(II) | 2-(o-anisylidene-2'-imino) amino benzimidazole | ν(C=N), ν(Ni-N) | Bidentate (N, N) | researchgate.net |
| [Zn(L)₂Cl₂] | Zn(II) | 2-(1H-benzimidazole-2-yl)-phenol derivative | ν(N-H), ν(C=N), ν(C-O) | Bidentate | nih.gov |
Metal complexes derived from benzimidazole and hydrazone ligands have shown significant promise as catalysts in various organic transformations. The versatility of the ligand structure allows for the fine-tuning of the electronic and steric properties of the metal center, which is crucial for catalytic activity.
For example, palladium(II)-hydrazone complexes have been successfully employed as catalysts in Heck coupling reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. researchgate.net In these systems, the ligand stabilizes the palladium center and facilitates the catalytic cycle. Similarly, chiral manganese(I) complexes incorporating aminobenzimidazole ligands have been developed for the asymmetric transfer hydrogenation of imines, producing chiral amines with high efficiency and enantioselectivity. acs.org This highlights the potential for creating specialized catalysts for stereoselective synthesis. The catalytic utility of these complexes extends to polymerization reactions and other organic transformations. nih.gov
Materials Science Applications
The rigid and thermally stable benzimidazole ring system is a highly desirable building block for high-performance polymers. Incorporating structures like 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- into polymer chains can impart superior properties suitable for demanding applications in aerospace and electronics.
Benzimidazole units can be integrated into various polymer backbones, most notably polyamides and polyimides. csic.esresearchgate.net This is typically achieved by synthesizing monomers that contain the benzimidazole ring, which are then polymerized with other suitable co-monomers. For instance, diamine or diacid monomers containing a preformed benzimidazole ring can be used in polycondensation reactions to create poly(benzimidazole-amide)s. csic.es
A key advantage of incorporating benzimidazole units into polymers is the significant improvement in their thermal and mechanical properties. csic.es Aromatic polyamides and polyimides containing benzimidazole rings exhibit exceptional thermal resistance. nih.govakjournals.com
Thermal Stability: These polymers show high glass transition temperatures (Tg), often exceeding 300-400 °C, and high decomposition temperatures (often above 450-500 °C). csic.esnih.gov The high resonance stabilization of the benzimidazole ring contributes to this robustness. dtic.mil The strong intermolecular hydrogen bonds formed between polymer chains further restrict chain mobility at elevated temperatures. nih.gov
Mechanical Properties: The rigid nature of the benzimidazole ring and the strong intermolecular forces result in polymers with outstanding mechanical strength. Poly(benzimidazole-amide) films have been reported to exhibit high tensile strengths (over 150 MPa) and Young's moduli (up to 5 GPa), which are significant improvements over conventional aromatic polyamides. csic.es Copolymers of poly(benzoxazole-benzimidazole-imide) have also shown extremely high tensile strength without requiring mechanical stretching. rsc.org
Table 2: Property Enhancement in Benzimidazole-Containing Polymers
| Polymer Type | Property | Value | Enhancement Factor | Reference |
|---|---|---|---|---|
| Poly(benzimidazole-amide) | Glass Transition Temperature (Tg) | 290–330 °C | Significantly higher than standard polyamides | csic.es |
| Poly(benzimidazole-amide) | Tensile Strength | 115–170 MPa | ~1.5-1.7x vs. aromatic polyamides | csic.es |
| Poly(benzimidazole-imide) Copolymer | Glass Transition Temperature (Tg) | Up to 448 °C | Increase of ~50 °C with 30 mol% BIA | researchgate.netnih.gov |
| Poly(benzoxazole-benzimidazole-imide) | Tensile Strength | 233–326 MPa | Extremely high for unstretched films | rsc.org |
Potential as Corrosion Inhibitors
Benzimidazole and its derivatives are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.net The inhibitory action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption is facilitated by the presence of heteroatoms such as nitrogen, oxygen, and sulfur, as well as π-electrons in the aromatic rings, which act as centers for adsorption. researchgate.net
The molecule 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- possesses several structural features that suggest its potential as a corrosion inhibitor. The benzimidazole nucleus itself, along with the multiple nitrogen atoms of the hydrazinyl group and the oxygen atom of the ethoxy group, can serve as active centers for adsorption onto a metal surface. These groups can facilitate the formation of a coordinate bond with the vacant d-orbitals of the metal, leading to the creation of a protective barrier.
The adsorption of benzimidazole derivatives on metal surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface. researchgate.net The effectiveness of the inhibition is influenced by the concentration of the inhibitor and the temperature. Research on related benzimidazole derivatives has shown that their inhibition efficiency increases with concentration. researchgate.net
Table 1: Inhibition Efficiency of Various Benzimidazole Derivatives on Mild Steel in 1M HCl (This table is representative of the performance of the benzimidazole class of compounds and is based on available research. The specific efficiency of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- would require experimental validation.)
| Inhibitor Compound | Concentration (ppm) | Inhibition Efficiency (%) |
| Benzimidazole | 250 | >90 |
| 2-Methylbenzimidazole (B154957) | 250 | >92 |
| 2-Mercaptobenzimidazole (B194830) | 250 | >95 |
Data is illustrative and compiled from general findings on benzimidazole derivatives. researchgate.net
The presence of the ethoxy group (-OC2H5) at the 6-position of the benzimidazole ring in 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- is expected to enhance its performance as a corrosion inhibitor. The ethoxy group is an electron-donating group, which increases the electron density on the benzimidazole ring system, thereby strengthening the adsorption process on the metal surface. The hydrazinyl (-NHNH2) group provides additional nitrogen atoms that can participate in the coordination with the metal, further stabilizing the protective film.
Analytical Chemistry Applications
The structural characteristics of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- also make it a valuable scaffold for the development of reagents and platforms in analytical chemistry.
Reagents for Detection and Quantification of Metal Ions
Derivatives of benzimidazole are widely investigated as chemosensors for the detection and quantification of various metal ions. researchgate.netinformaticsjournals.co.inscispace.com These sensors often operate on the principle of a change in their optical properties, such as fluorescence or color, upon complexation with a specific metal ion. The hydrazinyl group in 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- is a key functional group that can be readily condensed with aldehydes or ketones to form Schiff bases known as hydrazones. These hydrazone derivatives are excellent ligands for a wide range of metal ions.
The coordination of metal ions with benzimidazole-based hydrazone ligands can lead to significant changes in their electronic properties, resulting in a detectable signal. For instance, the complexation can cause fluorescence quenching ("turn-off" sensor) or fluorescence enhancement ("turn-on" sensor). researchgate.net Research on similar benzimidazole derivatives has demonstrated selective detection of metal ions like Cu²⁺ and Zn²⁺ with low detection limits. researchgate.netscispace.com
For example, a benzimidazole-derived fluorescent chemosensor was developed for the selective detection of Cu(II) and Zn(II) in aqueous solutions. researchgate.net The sensor exhibited a "turn-off" response for Cu²⁺ and a ratiometric "turn-on" response for Zn²⁺. researchgate.net Similarly, other benzimidazole-based probes have been designed for the colorimetric and fluorometric detection of Cu²⁺ and Zn²⁺, with detection limits well below the guidelines set by the World Health Organization (WHO) for drinking water. scispace.com
Table 2: Performance of Benzimidazole-Based Chemosensors for Metal Ion Detection (This table presents data for various benzimidazole derivatives to illustrate the potential of this class of compounds. The specific performance of a sensor based on 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- would need to be experimentally determined.)
| Target Ion | Sensor Type | Detection Limit (μM) | Reference |
| Cu²⁺ | Fluorescent "turn-off" | 0.16 | researchgate.net |
| Zn²⁺ | Ratiometric fluorescent "turn-on" | 0.1 | researchgate.net |
| Cu²⁺ | Fluorometric | 0.148 | scispace.com |
| Zn²⁺ | Fluorometric | 5.59 | scispace.com |
The 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- can serve as a versatile precursor for a library of hydrazone-based chemosensors by reacting it with different aromatic aldehydes containing various functional groups. The electronic properties of the resulting sensor molecule can be fine-tuned by the choice of the aldehyde, allowing for the development of highly selective and sensitive reagents for specific metal ions.
Development of Sensing and Biosensing Platforms
Beyond their use as reagents in solution, benzimidazole derivatives are being integrated into more complex sensing and biosensing platforms. The development of such platforms often involves the immobilization of the sensing molecule onto a solid support, such as a nanoparticle or an electrode surface. The hydrazinyl group of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- is particularly well-suited for this purpose, as it can be used for covalent attachment to various substrates.
Fluorescence-based sensors are a significant area of development. mdpi.comresearchgate.net For instance, a novel fluorescence sensor based on a 2-(2-hydroxyphenyl)-1H-benzimidazole skeleton was developed for the analysis of boronic acid agents. mdpi.comresearchgate.net This highlights the adaptability of the benzimidazole core in creating sensors with specific functionalities. mdpi.comresearchgate.net The introduction of an electron-donating moiety can be used to modulate the fluorescence properties of the sensor. mdpi.com
The potential for 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- in sensing platforms extends to electrochemical sensors. informaticsjournals.co.in The redox properties of the benzimidazole ring system and its hydrazone derivatives can be exploited for the electrochemical detection of analytes. By immobilizing a hydrazone derived from 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- on an electrode, a sensor could be developed where the binding of a metal ion modulates the electrochemical signal.
Furthermore, the ability of certain benzimidazole derivatives to function within biological systems, for example in living cell imaging, opens the door to the development of biosensing platforms. researchgate.net A sensor derived from 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- could potentially be designed to be cell-permeable and to detect specific analytes within a cellular environment, provided it exhibits low cytotoxicity.
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Protocols
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that can be time-consuming and environmentally burdensome. mdpi.comchemmethod.com Future research must prioritize the development of green and efficient synthetic routes for 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-. Modern techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times, increase yields, and provide purer products compared to conventional heating methods for related structures. eurekaselect.commdpi.com
Protocols utilizing eco-friendly catalysts, such as zeolites or reusable solid acids, and green reaction media like water, polyethylene (B3416737) glycol (PEG), or ionic liquids, should be explored. rasayanjournal.co.inmdpi.comchemmethod.com The adoption of solvent-free reaction conditions, where feasible, represents another significant step towards sustainability. rasayanjournal.co.innih.gov For instance, the condensation of the appropriate o-phenylenediamine (B120857) precursor with an aldehyde or carboxylic acid derivative under microwave irradiation could offer a rapid and high-yield pathway to the target compound. scispace.compreprints.org Establishing such protocols would not only be economically advantageous for potential large-scale production but also align with the principles of green chemistry. chemmethod.comsphinxsai.com
Integration of Advanced Computational Methods for Predictive Modeling
Before committing to extensive laboratory synthesis and testing, advanced computational methods can provide invaluable insights into the potential of 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-. In silico screening is a cornerstone of modern drug discovery, enabling the prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (ADMET). nih.govrsc.org
Future studies should employ a suite of computational tools to build a comprehensive profile of this molecule. Molecular docking simulations can predict its binding affinity and interaction modes with a wide range of known biological targets, such as protein kinases, tubulin, or viral enzymes, helping to prioritize experimental assays. researchgate.netnih.govnih.gov Furthermore, molecular dynamics (MD) simulations can assess the stability of predicted ligand-receptor complexes over time. nih.gov The application of deep learning and other machine learning models, trained on large datasets of known active molecules, could further refine predictions of biological activity and guide the rational design of more potent derivatives. nih.gov
Table 1: Potential Applications of Computational Modeling for 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl-
| Computational Method | Purpose | Potential Application for the Target Compound |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein target. | Identify potential biological targets (e.g., kinases, tubulin, polymerases) by screening against a library of protein structures. nih.govnih.gov |
| ADMET Prediction | Estimates pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity. | Assess drug-likeness, oral bioavailability, and potential safety liabilities early in the development process. rsc.orgjaptronline.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in chemical structure with changes in biological activity. | Guide the design of derivatives with improved potency and selectivity. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Evaluate the stability of the compound within a protein's binding site to confirm docking predictions. nih.govresearchgate.net |
| Free Energy Perturbation (FEP) | Calculates the difference in binding affinity between two ligands. | Accurately predict how modifications to the core structure will impact target binding, accelerating optimization. youtube.com |
Exploration of Novel Biological Targets and Mechanistic Pathways
The benzimidazole scaffold is known to interact with a diverse array of biological targets, leading to a wide spectrum of therapeutic effects including anticancer, antiviral, and antimicrobial activities. nih.gov A critical area of future research will be to systematically screen 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- and its derivatives against various target classes to uncover its mechanism of action.
Given the activities of related compounds, initial investigations should focus on well-established benzimidazole targets. For example, many benzimidazole derivatives exert potent anticancer effects by inhibiting tubulin polymerization, which disrupts mitosis and leads to apoptosis in cancer cells. nih.govnih.govacs.org Assays to evaluate the effect of 6-ethoxy-2-hydrazinyl-1H-benzimidazole on tubulin dynamics are therefore highly warranted. Other prominent anticancer targets for this scaffold include protein kinases like EGFR and VEGFR-2, topoisomerases, and poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Investigating the inhibitory potential against these enzymes could reveal promising therapeutic applications.
Table 2: Potential Biological Targets for Investigation
| Target Class | Specific Example(s) | Therapeutic Relevance | Proposed Investigational Approach |
|---|---|---|---|
| Microtubules | β-Tubulin | Anticancer | In vitro tubulin polymerization assays; cell cycle analysis via flow cytometry. researchgate.netacs.org |
| Protein Kinases | EGFR, VEGFR-2, PDGFR | Anticancer (inhibition of tumor growth and angiogenesis) | Enzymatic kinase inhibition assays; Western blot analysis of downstream signaling pathways. nih.gov |
| DNA Maintenance Enzymes | Topoisomerase, PARP | Anticancer | DNA relaxation assays; PARP activity assays. nih.gov |
| Metabolic Enzymes | Dihydrofolate Reductase (DHFR), Cyclooxygenase-2 (COX-2) | Antimicrobial, Anticancer, Anti-inflammatory | Enzyme inhibition assays. nih.govrsc.org |
| Viral Enzymes | Polymerases, Proteases | Antiviral | Cell-based viral replication assays. |
Design of Multi-Target Directed Ligands
The complexity of diseases like cancer often involves multiple redundant signaling pathways, making single-target drugs susceptible to resistance. Multi-target directed ligands (MTDLs), single molecules designed to modulate several targets simultaneously, offer a promising strategy to enhance therapeutic efficacy and overcome resistance. nih.gov The benzimidazole framework is an excellent scaffold for developing MTDLs. biotech-asia.org
Future research should leverage the 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- core to design MTDLs. For example, by modifying the substituents, it may be possible to create a derivative that concurrently inhibits both a protein kinase crucial for cell proliferation (e.g., EGFR) and another involved in angiogenesis (e.g., VEGFR-2). nih.gov Such a dual-action compound could provide a more comprehensive blockade of tumor growth. The hydrazinyl group at the C-2 position is a particularly attractive point for chemical modification, allowing for the attachment of other pharmacophores to create novel hybrid molecules with multi-target capabilities. arkat-usa.org
Synergistic Effects with Established Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can increase treatment efficacy, reduce toxicity, and combat drug resistance. A crucial translational perspective for 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- is its evaluation in combination with established therapeutic agents.
Preclinical studies should be designed to assess for synergistic interactions with standard-of-care drugs. For instance, if the compound is found to have anticancer properties, it should be tested alongside conventional chemotherapies or targeted agents. Some benzimidazoles have shown the ability to overcome drug resistance, and this potential should be explored. iiarjournals.org Combination studies involving benznidazole (B1666585) (a related compound) and aspirin (B1665792) have demonstrated that such pairings can lead to superior outcomes than monotherapy in treating Chagas disease. nih.gov Similarly, investigating 1H-Benzimidazole, 6-ethoxy-2-hydrazinyl- for synergistic effects could reveal its potential as an adjuvant therapy that enhances the effectiveness of existing treatments, potentially allowing for lower doses of toxic agents. nih.gov
Q & A
Q. What are the optimized synthetic routes for 1H-benzimidazole, 6-ethoxy-2-hydrazinyl- derivatives, and how are intermediates characterized?
The compound is synthesized via multi-step protocols. Key steps include:
- Condensation of o-phenylenediamine with carbon disulfide in ethanol to form 1H-benzo[d]imidazole-2-thiol, confirmed by IR (S-H stretch at 2634 cm⁻¹) and ¹H-NMR (δ12.31 for S-H) .
- Hydrazine hydrate treatment to introduce the hydrazinyl group, monitored via TLC and melting point shifts .
- Final derivatization with aromatic aldehydes/ketones under acidic conditions, validated by ESI-MS and elemental analysis (±0.4% deviation) . Methodological Tip: Use IR and NMR to track functional group transformations and ESI-MS for molecular weight confirmation.
Q. Which spectroscopic techniques are critical for structural validation of 6-ethoxy-2-hydrazinyl-benzimidazole derivatives?
- IR Spectroscopy: Identifies N-H (3464–3024 cm⁻¹) and S-H (2634 cm⁻¹) stretches in intermediates .
- ¹H-NMR: Reveals aromatic protons (δ6.8–8.1) and hydrazine NH signals (δ10.93) .
- 13C-NMR: Confirms benzimidazole ring carbons (e.g., δ151.93 for N=C-N) .
- ESI-MS: Provides molecular ion peaks (e.g., m/z 225.24 for C₁₃H₁₁N₃O derivatives) .
Q. How are biological activities (e.g., anticonvulsant, antimicrobial) of these derivatives evaluated experimentally?
- Anticonvulsant assays: Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
- Antimicrobial screening: Employ agar diffusion/broth dilution against bacterial/fungal strains, comparing zone of inhibition to standards . Note: Structure-activity relationships (SAR) are assessed by varying substituents on the hydrazinecarboxamide moiety .
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
- Cross-validate using complementary techniques (e.g., IR vs. NMR for NH groups) .
- Re-examine reaction conditions (e.g., solvent purity, reaction time) that may alter tautomeric forms .
- Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro/in vivo studies?
- Solubility: Assess via shake-flask method in buffers (pH 1–7.4) .
- Stability: Conduct forced degradation studies under heat, light, and humidity, monitored by HPLC .
Advanced Research Questions
Q. How can reaction efficiency be improved for solvent-free synthesis of 2-substituted benzimidazoles?
- Use organocatalysts (e.g., trifluoroacetic acid) under microwave irradiation to reduce reaction time from hours to minutes .
- Monitor reaction progress via in-situ FTIR to optimize catalyst loading .
Q. What computational strategies are used to predict biological activity and binding modes?
- Molecular docking: Map interactions with target proteins (e.g., γ-aminobutyric acid receptors for anticonvulsants) using AutoDock Vina .
- QSAR models: Correlate electronic descriptors (e.g., HOMO/LUMO) with IC₅₀ values using ML algorithms .
Q. How do substituent effects at the 6-ethoxy position influence SAR in benzimidazole derivatives?
- Electron-donating groups (e.g., -OCH₃) enhance metabolic stability but may reduce bioavailability due to increased lipophilicity .
- Use Hammett constants (σ) to predict electronic effects on reactivity and target binding .
Q. What advanced analytical methods address discrepancies in crystallographic vs. spectroscopic data?
Q. What challenges arise when scaling up benzimidazole synthesis, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
